Negligible 5-Lipoxygenase Inhibition vs. Oxotremorine's Muscarinic Potency
3-(1-Pyrrolidino)-1-butyne was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and exhibited no significant activity (NS) [1]. In contrast, oxotremorine, a structurally related pyrrolidino-butyne, acts as a potent muscarinic agonist with an IC₅₀ of 79 ± 5 µM against nicotinic acetylcholine receptors in chick myotubes [2]. This >2-orders-of-magnitude difference in functional activity underscores that the 3-substitution pattern abolishes certain bioactivities while potentially enabling orthogonal chemical reactivity.
| Evidence Dimension | Enzyme/Receptor Inhibition |
|---|---|
| Target Compound Data | NS (no significant inhibition) at 100 µM |
| Comparator Or Baseline | Oxotremorine: IC₅₀ = 79 ± 5 µM (nAChR) |
| Quantified Difference | >1,000-fold (assuming >100 µM vs. 79 µM) |
| Conditions | RBL-1 cell 5-lipoxygenase assay vs. chick myotube nAChR binding |
Why This Matters
This stark contrast confirms that 3-(1-Pyrrolidino)-1-butyne will not trigger off-target cholinergic effects, a critical consideration for researchers seeking a clean synthetic intermediate devoid of muscarinic/nAChR activity.
- [1] ChEMBL. CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM; NS = no significant activity. View Source
- [2] Oxotremorine acts as a partial nicotinic agonist on cultured chick myotubes. IC₅₀ = 79 ± 5 µM. View Source
